Guanine, 9-beta-D-xylofuranosyl- is a nucleoside analog of guanine, characterized by the attachment of a beta-D-xylofuranosyl group at the 9-position of the purine base. This compound is structurally similar to guanosine, which is a fundamental component of nucleic acids in all living organisms. The compound has garnered attention for its potential immunostimulatory properties and its ability to induce type I interferons, which are crucial in antiviral responses .
The compound can be synthesized through various chemical methods involving glycosylation reactions, typically using derivatives of xylofuranose as glycosyl donors.
The synthesis of Guanine, 9-beta-D-xylofuranosyl- generally involves the glycosylation of guanine with a xylofuranose derivative. A common method includes using peracylated 1-O-acetyl-alpha-D-xylofuranose as the glycosyl donor. This reaction typically occurs under acidic conditions, facilitating the formation of the nucleoside through nucleophilic attack by the guanine base on the anomeric carbon of the xylofuranose.
The molecular structure of Guanine, 9-beta-D-xylofuranosyl- can be represented as follows:
This structure consists of a purine ring (guanine) attached to a beta-D-xylofuranosyl sugar.
Guanine, 9-beta-D-xylofuranosyl- participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Guanine, 9-beta-D-xylofuranosyl- primarily involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that results in the production of type I interferons and other cytokines. This process enhances the immune response against viral infections and may have therapeutic implications in immunotherapy .
The compound's solubility and melting point indicate its potential stability under various laboratory conditions.
Guanine, 9-beta-D-xylofuranosyl- has several scientific applications:
Regioselective glycosylation is pivotal for constructing the β-D-xylofuranosyl-guanine linkage while avoiding undesired α-anomers or N7-regioisomers. Diverse catalytic methods enable precise control over stereochemistry and nucleobase orientation.
Stannic chloride (SnCl₄) efficiently catalyzes glycosidic bond formation between protected xylofuranose donors and guanine derivatives. This method leverages the in situ activation of glycosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose) to achieve near-exclusive β-N9 selectivity. Key features include:
Table 1: Stereoselectivity in Lewis Acid-Catalyzed Xylofuranosylation
Glycosyl Donor | Catalyst | Reaction Temp (°C) | β:α Ratio | N9:N7 Ratio | Overall Yield (%) |
---|---|---|---|---|---|
1-O-Ac-2,3,5-tri-O-Bz-Xylf | SnCl₄ | 25 | 99:1 | 98:2 | 78 |
1,2,3,5-tetra-O-Ac-Xylf | SnCl₄ | 25 | 95:5 | 95:5 | 77 |
E. coli nucleoside phosphorylases (PNPs) enable transglycosylation of guanine onto D-xylose, though substrate compatibility challenges exist:
Solid supports (e.g., controlled-pore glass) permit rapid diversification of xylofuranosyl scaffolds:
Derivatization at C5’ and C3’ enhances bioavailability and target engagement, overcoming natural xylofuranosides’ metabolic instability.
C5’ hydroxyl substitution alters cellular uptake and phosphorylation kinetics:
C3’ hydroxyl serves as a handle for steric and electronic modulation:
Table 2: Cytostatic Activity of 3’-Modified Xylofuranosylguanine Analogues
3’-Substituent | Log P | SCC IC~50~ (μM) | HaCaT IC~50~ (μM) | Selectivity Index (HaCaT/SCC) |
---|---|---|---|---|
-H (Parent) | -0.7 | >100 | >100 | 1.0 |
-SCH₂CH₂CH₂CH₃ (n-butyl) | 1.9 | 4.1 | 8.7 | 2.1 |
-SCH₂CH₂OH (hydroxyethyl) | -0.2 | 32.5 | 45.1 | 1.4 |
-SPh (phenyl) | 2.4 | >100 | >100 | 1.0 |
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0